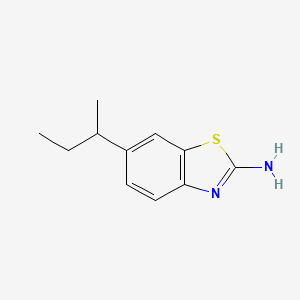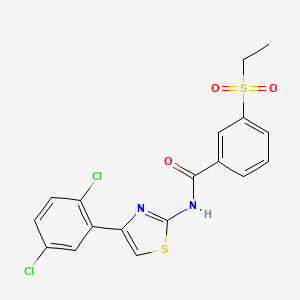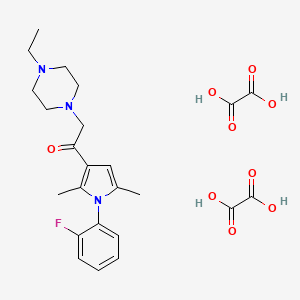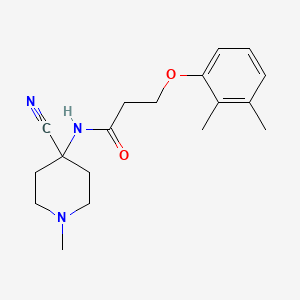![molecular formula C21H22FN3O2S B2483106 2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-30-7](/img/structure/B2483106.png)
2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C21H22FN3O2S and its molecular weight is 399.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: 2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can be synthesized via multi-step organic reactions starting from suitable precursors like substituted anilines and ethylthioketones. The process generally involves the formation of key intermediates through condensation reactions, followed by cyclization and functional group modifications under controlled conditions. These reactions typically require anhydrous environments and precise temperature control to yield high purity products.
Industrial Production Methods: Industrial production of this compound could be scaled up using optimized reaction pathways developed from laboratory procedures. This involves employing batch reactors for initial stages and continuous flow systems for subsequent steps to enhance efficiency and safety. The use of catalysts and solvents that are recoverable and reusable are critical in minimizing environmental impact and production costs.
化学反应分析
Types of Reactions: 2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione undergoes various types of reactions:
Oxidation: : Formation of sulfoxide or sulfone derivatives.
Reduction: : Reduction of carbonyl groups to alcohols or thiol groups to thiols.
Substitution: : Electrophilic or nucleophilic substitution at aromatic and quinoline moieties.
Common Reagents and Conditions: Typical reagents include strong oxidizers like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions often involve using inert atmospheres (e.g., nitrogen) and maintaining specific pH levels to ensure selectivity and high yields.
Major Products: Oxidation yields sulfoxide and sulfone variants, while reduction generates hydroxyl or thiol derivatives. Substitution reactions can lead to a variety of products depending on the reagent used and the position of substitution on the aromatic ring.
Scientific Research Applications: This compound's versatile nature makes it valuable in various research areas:
Chemistry: : Utilized in studying reaction mechanisms, developing new synthetic routes, and as a building block for more complex molecules.
Biology: : Investigated for its potential bioactivity, including interactions with proteins and nucleic acids, and as a tool in biochemical assays.
Medicine: : Explored for therapeutic potential, such as anti-inflammatory, anticancer, or antimicrobial properties, often through in vitro and in vivo studies.
Industry: : Applied in the development of new materials, like polymers or coatings, due to its stability and reactivity.
Mechanism of Action: The compound's mechanism of action involves its ability to interact with specific molecular targets within biological systems:
Molecular Targets: : Enzymes, receptors, or DNA strands, often leading to alterations in their normal functions.
Pathways Involved: : Can modulate signaling pathways, enzyme activities, or gene expression, depending on the context of its use.
相似化合物的比较
Uniqueness: : 2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione stands out due to its combined ethylthio and fluorophenyl groups, which enhance its chemical versatility and potential bioactivity.
Similar Compounds: : Includes compounds like 2-(methylthio)-5-phenyl derivatives or 7,8,9,10-tetrahydropyrimido[4,5-b]quinoline analogs, which share core structural elements but differ in specific functional groups.
That should be quite comprehensive! If there's anything specific you'd like more depth on, let me know.
属性
IUPAC Name |
2-ethylsulfanyl-5-(3-fluorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S/c1-4-28-20-24-18-17(19(27)25-20)15(11-6-5-7-12(22)8-11)16-13(23-18)9-21(2,3)10-14(16)26/h5-8,15H,4,9-10H2,1-3H3,(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTCMCCDRBTOBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=CC=C4)F)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2483025.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide](/img/structure/B2483026.png)
![methyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzenecarboxylate](/img/structure/B2483027.png)

![N-[(2-Fluoro-4-phenylphenyl)methyl]but-2-ynamide](/img/structure/B2483031.png)
![Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B2483032.png)

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2483034.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2483036.png)
![2-Bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2483040.png)
![N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylphenyl)ethanediamide](/img/structure/B2483042.png)


